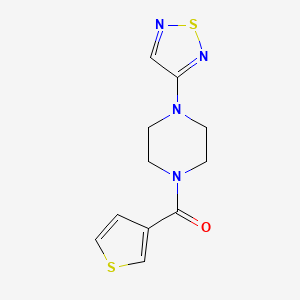
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves the connection reaction of thiadiazole with N-substituted piperazine. For instance, the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives was achieved by optimizing reaction conditions such as solvent, acid acceptor, and temperature to obtain high yields . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction under basic conditions . These methods highlight the chemical flexibility and the ability to introduce various substituents onto the piperazine ring to generate a diverse array of compounds.
Molecular Structure Analysis
The molecular structures of synthesized piperazine derivatives are typically confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was further confirmed by single-crystal X-ray diffraction data, which provided detailed information on the crystal system, space group, and unit cell parameters . These structural analyses are crucial for understanding the relationship between the molecular structure and biological activity.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the substituents on the thiadiazole and piperazine moieties. The presence of different functional groups allows for a variety of chemical reactions to take place, which can be utilized to further modify the compound or to study its interactions with biological targets. For instance, docking analysis of piperazine derivatives with the active site of enoyl reductase amino acids from E. coli showed very good scores, indicating a strong interaction and potential for antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion. The biological activities of these compounds, such as their antimicrobial, antileishmanial, and CNS activities, are often evaluated in vitro using various assays to determine their efficacy and potential as therapeutic agents .
Scientific Research Applications
Synthesis and Biological Activities
Research on thiadiazole and piperazine derivatives highlights their significance in developing compounds with various biological activities. A study presented the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects against specific pathogens and showing potential antiviral activity against tobacco mosaic virus (Xia, 2015). Similarly, microwave-assisted synthesis of molecules incorporating piperazine with penicillanic or cephalosporanic acids revealed compounds with antimicrobial, antilipase, and antiurease activities, indicating the therapeutic potential of these hybrids (Başoğlu et al., 2013).
Antimicrobial and Antiviral Evaluation
Another study focused on synthesizing piperazine analogues containing a 1,3,4-thiadiazole ring, which displayed promising antimicrobial effects against Vibrio cholera and Bacillus subtilis. These findings highlight the potential of such compounds in developing new antibacterial agents (Kumar et al., 2021). In the realm of antiviral research, certain 1,3,4-thiadiazole derivatives were synthesized and evaluated for their leishmanicidal activity, revealing strong activity against Leishmania major, suggesting a potential avenue for developing new leishmanicidal drugs (Foroumadi et al., 2005).
Anticancer Potential
The anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, was investigated, showing efficacy across various cancer cell lines. This underscores the potential of such compounds in cancer therapy (Turov, 2020).
Development of Antimycobacterial Agents
The synthesis of 1,3,4-thiadiazole and piperazine fused hybrid quinazoline derivatives aimed at combating Mycobacterium tuberculosis revealed several compounds with significant antimycobacterial activity. This research contributes to the ongoing search for effective treatments against tuberculosis (Patel & Rohit, 2021).
properties
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c16-11(9-1-6-17-8-9)15-4-2-14(3-5-15)10-7-12-18-13-10/h1,6-8H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSZUCIYJPSZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

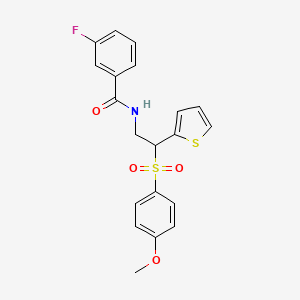
![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)

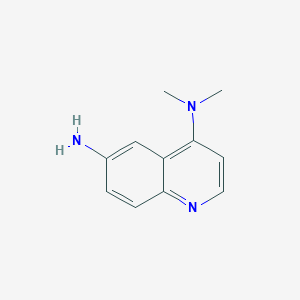
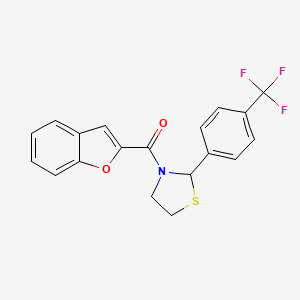
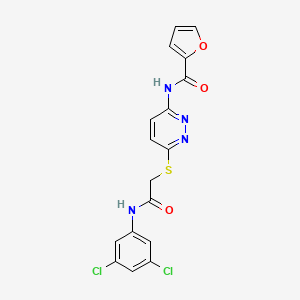
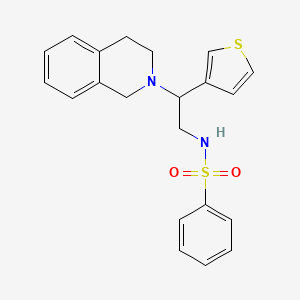
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)

![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B3018122.png)

![N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3018126.png)

![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3018129.png)